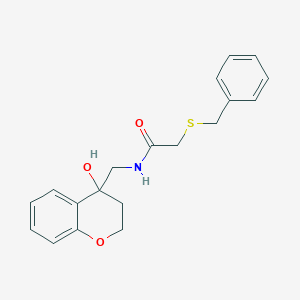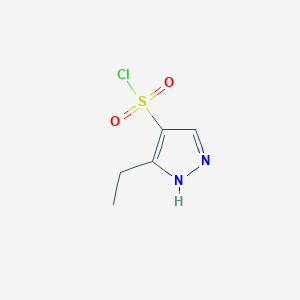
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione, commonly known as MRS2179, is a purinergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of purinergic receptors.
Mécanisme D'action
MRS2179 selectively blocks the P2Y1 receptor by binding to its allosteric site. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). Activation of the P2Y1 receptor leads to the mobilization of intracellular calcium and activation of phospholipase C. By blocking the P2Y1 receptor, MRS2179 inhibits these downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2179 has been shown to have a wide range of biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation and secretion of granules. In the central nervous system, MRS2179 has been shown to modulate neurotransmission and synaptic plasticity. In the immune system, MRS2179 has been shown to inhibit the migration of immune cells and the release of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of purinergic receptors in various physiological processes. However, MRS2179 has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on MRS2179. One direction is to study the role of P2Y1 receptors in various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in long-term experiments. Finally, there is a need to develop better methods for delivering MRS2179 to target tissues, such as the brain, to study its effects in vivo.
Conclusion:
In conclusion, MRS2179 is a valuable tool for studying the role of purinergic receptors in various physiological processes. It has a wide range of biochemical and physiological effects and has been used in numerous scientific studies. However, it also has some limitations for lab experiments, and there is a need for further research to develop more potent and selective P2Y1 receptor antagonists.
Méthodes De Synthèse
MRS2179 can be synthesized by reacting 8-bromo-1,3-dimethylxanthine with 2-naphthylmethylamine and hydrazine hydrate. The reaction is carried out in a mixture of acetic acid and ethanol, and the product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which is a subtype of purinergic receptors. Purinergic receptors are involved in a wide range of physiological processes, including neurotransmission, platelet aggregation, and immune response. MRS2179 is widely used in scientific research to study the role of purinergic receptors in these processes.
Propriétés
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-22-15-14(16(25)23(2)18(22)26)24(17(20-15)21-19)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFXAYLPHRBXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)
![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)
![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)
![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)